

Technical Guide: Synthesis of Boc- α -methyl-3-methoxy-DL-phenylalanine

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Compound of Interest

Compound Name: *Boc- α -methyl-3-methoxy-DL-phenylalanine*

CAS No.: *1185301-00-1*

Cat. No.: *B1463534*

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Executive Summary

This guide details the synthesis of Boc-

α -methyl-3-methoxy-DL-phenylalanine, a non-proteinogenic amino acid frequently employed in peptidomimetics to induce conformational constraints (via the

α -methyl group) and modulate lipophilicity (via the meta-methoxy substituent).

The synthesis of

α -disubstituted amino acids presents unique challenges compared to standard amino acids, primarily due to the steric hindrance at the quaternary carbon. This guide prioritizes the Bucherer-Bergs reaction followed by alkaline hydrolysis. This route is selected over the Strecker synthesis for its superior atom economy regarding racemic (DL) targets and the stability of the hydantoin intermediate, which facilitates purification without chromatography.

Key Structural Challenges:

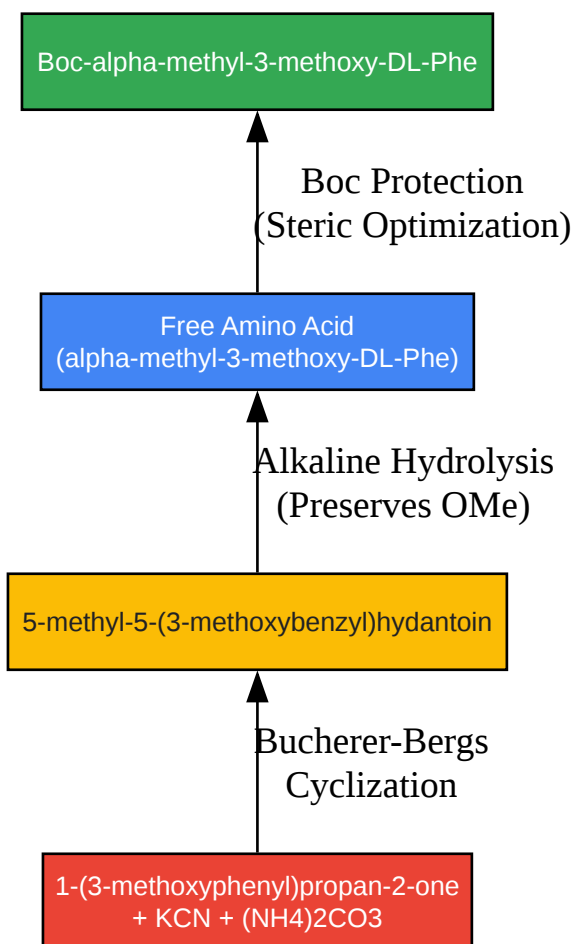
- Quaternary Center Formation: Requires robust conditions to overcome steric strain.
- Chemoselectivity: The 3-methoxy group must be preserved; acidic hydrolysis (e.g., HBr) is contraindicated as it risks
 - demethylation to the phenol.
- N-Protection: The sterically crowded
 - amine requires optimized Boc-protection conditions.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the 5,5-disubstituted hydantoin scaffold. The target molecule is disassembled into three primary components: the ketone precursor, the cyanide source, and the carbonate source.

Pathway Logic:

- C–N Bond Formation: The amino acid moiety is generated from a hydantoin.
- Ring Construction: The hydantoin is formed via a multicomponent condensation of a ketone.
- Precursor Selection: To achieve the phenylalanine skeleton (benzyl side chain) rather than a phenylglycine skeleton, the starting material must be 1-(3-methoxyphenyl)propan-2-one (also known as 3-methoxyphenylacetone), not 3-methoxyacetophenone.



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Figure 1: Retrosynthetic disconnection showing the hydantoin intermediate as the linchpin of the strategy.

Experimental Protocol

Stage 1: Bucherer-Bergs Cyclization

Objective: Synthesis of 5-methyl-5-(3-methoxybenzyl)hydantoin.

Rationale: The Bucherer-Bergs reaction is thermodynamically controlled, favoring the formation of the hydantoin over the

-aminonitrile (Strecker product), which is crucial for isolating a stable intermediate.

Reagents:

- 1-(3-methoxyphenyl)propan-2-one (1.0 equiv)
- Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 equiv)
- Ammonium Carbonate
(3.0 equiv)
- Solvent: Ethanol/Water (1:1 v/v)

Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(3-methoxyphenyl)propan-2-one in Ethanol/Water (1:1).
- Addition: Add ammonium carbonate followed by potassium cyanide. Caution: Perform in a well-ventilated fume hood.[1] Cyanide salts are lethal.
- Reaction: Heat the mixture to 60°C for 18–24 hours. The solution typically turns from clear to slightly yellow/turbid.
- Workup:
 - Cool the reaction mixture to

in an ice bath.
 - The hydantoin product often precipitates as a white or off-white solid.
 - If precipitation is incomplete, reduce the volume of ethanol under vacuum (do not acidify yet).
 - Filter the solid and wash with cold water to remove excess cyanide and carbonate salts.
 - Purification: Recrystallize from Ethanol/Water if the melting point is not sharp.

Data Checkpoint:

- Target: 5,5-disubstituted hydantoin.[1][2][3][4]

- IR: Look for characteristic carbonyl stretches at

and

.

Stage 2: Alkaline Hydrolysis

Objective: Ring opening to yield

-methyl-3-methoxy-DL-phenylalanine.

Rationale: Acidic hydrolysis (e.g., 48% HBr, reflux) is standard for hydantoins but must be avoided here. HBr is a potent ether-cleaving agent and will convert the 3-methoxy group to a 3-hydroxy group (phenol). Therefore, harsh alkaline hydrolysis is required.

Reagents:

- Sodium Hydroxide (NaOH) (3M to 5M aqueous solution) or Barium Hydroxide ().
- Solvent: Water (minimal ethanol if solubility is poor).

Procedure:

- Reflux: Suspend the hydantoin from Stage 1 in 3M NaOH (approx. 10 equiv).
- Heating: Heat to reflux () for 24–48 hours. The steric bulk of the -methyl group significantly retards hydrolysis rates compared to standard hydantoins.
 - Monitoring: Monitor by TLC or HPLC. The disappearance of the hydantoin peak is critical.
- Isolation:
 - Cool to room temperature.[1]

- Adjust pH to (isoelectric point) using concentrated HCl.
- The free amino acid (zwitterion) should precipitate.
- Filter the solid. If no precipitate forms, concentrate the aqueous layer and triturate with hot ethanol to remove NaCl (the amino acid will dissolve in hot ethanol, NaCl will not).

Stage 3: -Boc Protection

Objective: Synthesis of Boc-

-methyl-3-methoxy-DL-phenylalanine.

Rationale: The

-methyl group creates significant steric hindrance around the amine, reducing its nucleophilicity. Standard conditions (Boc anhydride + TEA) may result in low yields or long reaction times. We utilize DMAP catalysis or phase-transfer conditions to drive completion.

Reagents:

- Crude Amino Acid (from Stage 2)
- Di-tert-butyl dicarbonate () (1.5 equiv)
- Base: (1M) or Tetramethylammonium hydroxide (TMAH)
- Solvent: Dioxane/Water (2:1) or Acetonitrile

Procedure:

- Dissolution: Dissolve the amino acid in Dioxane/Water (2:1). Adjust pH to with 1M NaOH.

- Reagent Addition: Add

(1.5 equiv).
- Optimization: Add a catalytic amount of DMAP (4-dimethylaminopyridine) (0.05 equiv). This acts as an acyl transfer agent, significantly accelerating the reaction with hindered amines.
- Reaction: Stir at room temperature for 12–24 hours. Maintain pH

by periodic addition of NaOH if necessary.
- Workup:
 - Extract the aqueous mixture with Ethyl Acetate (to remove unreacted and organic impurities). Discard this organic layer.
 - Acidify the aqueous layer carefully to pH 2–3 using 1M or dilute HCl. Note: Do not use strong acid for prolonged periods to avoid Boc cleavage.
 - Extract the acidic aqueous layer with Ethyl Acetate (). The product is now in the organic layer.
 - Dry over

, filter, and concentrate in vacuo.

Analytical Characterization

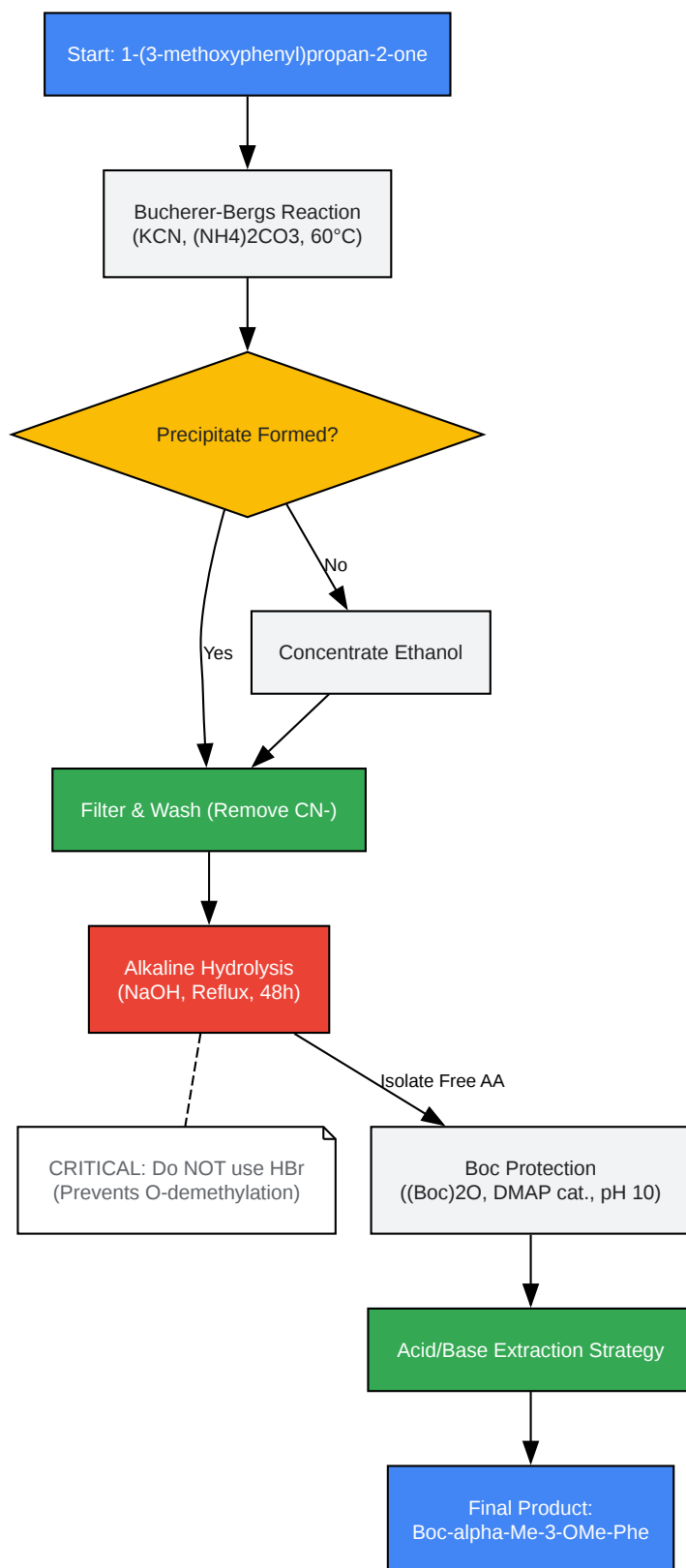
For the final product Boc-

-methyl-3-methoxy-DL-phenylalanine:

Technique	Expected Signal Characteristics	Structural Assignment
1H NMR	(s, 9H)	Boc tert-butyl group
(s, 3H)	-Methyl group (singlet due to quaternary C)	
(m, 2H)	Benzylic (diastereotopic splitting possible)	
(s, 3H)	Methoxy () group	
(m, 4H)	Aromatic protons (3-substituted pattern)	
13C NMR	ppm	-Methyl carbon
ppm	Methoxy carbon	
ppm	Quaternary -carbon	
ppm	Boc quaternary carbon	
ppm	Carboxylic Acid Carbonyl	

Workflow Visualization

The following diagram illustrates the critical decision points and purification logic, specifically addressing the safety and stability requirements of this route.



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Figure 2: Logical workflow emphasizing the exclusion of acidic hydrolysis to preserve the methoxy substituent.

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